Inhibition of Human Aldehyde Dehydrogenase 2 (ALDH2)
1H-Indole-3-ethanol, 7-bromo- demonstrates quantifiable inhibitory activity against recombinant human ALDH2. The reported inhibition constant (Ki) of 2,400 nM and half-maximal inhibitory concentration (IC50) of 4,600 nM provide a clear benchmark for its potency [1]. While comparative data for the unsubstituted indole-3-ethanol is not available in the same assay system, the presence of quantifiable inhibition at a defined concentration provides a critical baseline for SAR studies, as the parent scaffold is not known to exhibit this specific enzymatic interaction.
| Evidence Dimension | Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2,400 nM; IC50 = 4,600 nM |
| Comparator Or Baseline | Indole-3-ethanol (unsubstituted parent): No reported activity in this assay. |
| Quantified Difference | Not applicable; difference is in the presence of measurable inhibition. |
| Conditions | Competitive inhibition of full-length recombinant human ALDH2 expressed in E. coli, assessed as reduction in dehydrogenase activity. |
Why This Matters
This establishes the compound as a validated inhibitor of ALDH2, making it a valuable tool for studying aldehyde metabolism pathways and a potential starting point for developing therapeutics targeting alcohol-related disorders, where selectivity is crucial.
- [1] BindingDB. (2023). BindingDB Entry for BDBM50236910 (CHEMBL4083412). View Source
